molecular formula C8H6F2O B1347609 2,2-Difluoro-1-phenylethanone CAS No. 395-01-7

2,2-Difluoro-1-phenylethanone

Cat. No. B1347609
CAS RN: 395-01-7
M. Wt: 156.13 g/mol
InChI Key: OLYKCPDTXVZOQF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylethanone is an organic compound that acts as an intermediate in the preparation of various substances such as pharmaceuticals . It is used in the one-pot synthesis of difluoromethylated arenes from aryl chlorides and bromides .


Synthesis Analysis

The synthesis of 2,2-Difluoro-1-phenylethanone involves the use of potassium fluoride in glycerol at 150℃ . Another method involves the use of C36H46Cl4N4Ru2, isopropanol, and sodium hydroxide at 40 - 80℃ in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2,2-Difluoro-1-phenylethanone is C8H6F2O . It has a molecular weight of 156.13 .


Chemical Reactions Analysis

2,2-Difluoro-1-phenylethanone can be used as a reagent in the difluoromethylation of various phenols to yield aryl difluoromethyl ethers . It can also be used as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .


Physical And Chemical Properties Analysis

2,2-Difluoro-1-phenylethanone has a density of 1.9±0.1 g/cm3, a boiling point of 244.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 49.5±0.3 cm3 and a molar volume of 150.7±3.0 cm3 .

Scientific Research Applications

Supercritical CO2 as Reaction Medium for Hydrogenation The use of supercritical carbon dioxide (scCO2) as a solvent for the selective hydrogenation of acetophenone to 1-phenylethanol showcases an innovative approach in green chemistry. This method capitalizes on scCO2's properties—such as being non-toxic, non-flammable, and environmentally benign—to replace traditional organic solvents. The research highlights the benefits of polyurea-based encapsulated catalysts and explores the impact of various reaction parameters on the process (More & Yadav, 2018).

High Refractive Index Poly(phenylene thioether)s The development of high refractive index poly(phenylene thioether)s by incorporating binaphthyl or diphenylfluorene units represents a significant advancement in materials science. These polymers, synthesized through the polycondensation of dithiols with difluoro compounds, demonstrate excellent thermal stability and optical properties. This makes them suitable candidates for applications in the optical field, further extending the utility of difluoro compounds in creating advanced materials (Nakagawa et al., 2012).

Bioreduction by Marine Fungi Marine fungi have been utilized for the asymmetric reduction of 2-chloro-1-phenylethanone, demonstrating the potential of marine biocatalysts in organic synthesis. This study not only highlights the enzymatic abilities of marine fungi but also points towards a sustainable method of producing chiral alcohols, a key component in various pharmaceuticals (Rocha et al., 2009).

Biotechnological Production of 2-Phenylethanol The microbial transformation process for producing 2-phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance, presents an eco-friendly alternative to chemical synthesis. This approach not only emphasizes the importance of green chemistry but also the role of biotechnology in the sustainable production of natural flavors and fragrances (Hua & Xu, 2011).

Photocatalytic Treatment of Leather Industry Wastewater Investigations into the photocatalytic degradation of organic compounds, including 2-phenylethanol, in leather industry wastewater using titanium dioxide (TiO2) highlight the application of difluoro compounds in environmental remediation. This study not only contributes to the field of wastewater treatment but also demonstrates the effectiveness of photocatalysis in degrading complex organic pollutants, offering a pathway towards cleaner industrial processes (Natarajan et al., 2013).

Safety And Hazards

The safety data sheet for 2,2-Difluoro-1-phenylethanone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . The signal word for this compound is "Warning" .

properties

IUPAC Name

2,2-difluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKCPDTXVZOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960133
Record name 2,2-Difluoro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-phenylethanone

CAS RN

395-01-7
Record name 395-01-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Difluoro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AS Demir, S Eymur - The Journal of Organic Chemistry, 2007 - ACS Publications
Addition reactions of nucleophilic CF 3 TMS to acyl phosphonates were investigated. Various acyl phosphonates reacted readily with CF 3 TMS in the presence of K 2 CO 3 in DMF at rt …
Number of citations: 55 pubs.acs.org
BH Hoff, E Sundby - Bioorganic chemistry, 2013 - Elsevier
Fluorinated 1-arylethanols are important building blocks in medicinal chemistry especially for preparing kinase inhibitors for cancer therapy, NK1 receptor antagonists and drugs used in …
Number of citations: 24 www.sciencedirect.com
P Peng, J Wu, J Liang, T Zhang, J Huang, F Wu - RSC advances, 2017 - pubs.rsc.org
Lithium triethylborohydride was found to promote the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, and applied to the synthesis of polyfluorinated β-…
Number of citations: 17 pubs.rsc.org
P Zhang, C Wolf - Angewandte Chemie International Edition, 2013 - Wiley Online Library
Copper-catalyzed bond scission of pentafluorobutane-1, 3-diones generates difluoroenolates that react with aldehydes to give a wide range of chiral α, α-difluoro-β-hydroxy ketones …
Number of citations: 119 onlinelibrary.wiley.com
MK Dahlgren, CT Öberg, EA Wallin, PG Janson… - Molecules, 2010 - mdpi.com
Salicylidene acylhydrazides are inhibitors of type III secretion in several Gram-negative pathogens. To further develop the salicylidene acylhydrazides, scaffold hopping was applied to …
Number of citations: 12 www.mdpi.com
SV Slungård, TA Krakeli, THK Thvedt, E Fuglseth… - Tetrahedron, 2011 - Elsevier
The effects of both steric and electronic properties of ketones on the selectivity in asymmetric transfer hydrogenation have been studied with aryl alkyl/fluoroalkyl ketones using four …
Number of citations: 40 www.sciencedirect.com
Q Cao, JL Howard, DE Crawford, SL James… - Green chemistry, 2018 - pubs.rsc.org
A study on the translation of a solid-state synthetic reaction from a mechanochemical mixer-mill to a continuous twin-screw extruder is discussed herein. The study highlights some …
Number of citations: 59 pubs.rsc.org
M Viji, N Tyagi, N Naithani, D Ramaiah - New Journal of chemistry, 2017 - pubs.rsc.org
Half-sandwich ruthenium(II) complexes 1–6 bearing imidazolylidene and pyridyl-imidazolylidene ligands have been synthesised in good yields and were characterised on the basis of …
Number of citations: 17 pubs.rsc.org
THK Thvedt, E Fuglseth, E Sundby, BH Hoff - Tetrahedron, 2009 - Elsevier
A two-step, one-pot microwave (MW) assisted fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones has been developed. The first step utilises Selectfluor™ as …
Number of citations: 27 www.sciencedirect.com
H Berber, T Brigaud, O Lefebvre… - … A European Journal, 2001 - Wiley Online Library
Difluoroenoxysilanes, prepared from acylsilanes and trifluoromethyltrimethylsilane under fluoride activation, were glycosylated with some glycosyl donors (acylglycosides, glycals) to …

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